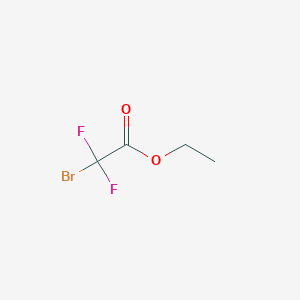

Ethyl bromodifluoroacetate

Overview

Description

Ethyl bromodifluoroacetate (C₄H₅BrF₂O₂) is a halogenated ester characterized by a bromine atom and two fluorine atoms attached to the acetate backbone. It is widely used in organic synthesis as a fluorinating and alkylating agent due to its reactive α-carbon and electron-withdrawing halogen substituents . Key properties include:

- Molecular weight: 211.98 g/mol

- Physical state: Liquid at room temperature

- Boiling point: ~110–115°C (varies with purity)

- Toxicity: Oral LD₅₀ >2000 mg/kg (rat), indicating low acute toxicity .

Its stability under recommended storage conditions (cool, ventilated, away from oxidizers) and incompatibility with strong oxidizing agents are critical for safe handling .

Preparation Methods

Historical Development of Synthesis Routes

The synthesis of ethyl bromodifluoroacetate originated in the 1970s with halogen-exchange reactions involving perhalogenated ethane derivatives. Early work by Paleta et al. (1970) established the foundational approach using CF₂BrCFClBr and oleum, achieving a 34% yield of mthis compound . Subsequent innovations by Campbell and Vogl (1979) optimized the SO₃-to-substrate ratio, boosting yields to 68% . The breakthrough came with Morel and Dawans (1977), who introduced mercury oxide (HgO) as a catalyst, enabling an 85% yield of this compound through continuous distillation and in situ esterification .

Oleum-Mediated Bromodifluoroacetyl Halide Formation

Reaction Mechanism and Stoichiometry

The core synthesis involves converting 1,1-difluoro-1,2-dibromodihaloethane (CF₂BrCBrXY) to bromodifluoroacetyl halide (CF₂BrC(O)Z) using oleum (fuming sulfuric acid). The reaction proceeds via electrophilic substitution, where SO₃ acts as a Lewis acid to abstract bromine atoms, forming a reactive acyl halide intermediate :

2\text{BrCBrXY} + \text{SO}3 \rightarrow \text{CF}2\text{BrC(O)Z} + \text{HBr} + \text{SO}2\text{X}

Critical parameters include:

Catalytic Enhancements

The addition of HgO (0.1–0.5 wt%) accelerates the reaction by stabilizing sulfonic acid intermediates. For example, Morel and Dawans achieved an 85% yield using 40% oleum and HgO at 75°C for 20 hours . In contrast, mercury-free systems require higher SO₃ concentrations (60–65%) and extended reflux times (10–12 hours), yielding 60–68% .

Continuous Esterification and Purification

Two-Reactor Systems

Modern industrial protocols employ tandem reactors to separate acyl halide formation and esterification. In a representative setup :

-

Reactor 1 : CF₂BrCBr₃ reacts with 65% oleum at 50°C, producing gaseous CF₂BrC(O)Br.

-

Reactor 2 : The distillate is bubbled through ethanol at −5°C, yielding this compound.

Table 1: Comparative Yields in Two-Reactor Systems

| Substrate | Oleum (%) | SO₃/Substrate Ratio | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| CF₂BrCFClBr | 60 | 2.8 | 50 | None | 34 |

| CF₂BrCBr₃ | 65 | 2.5 | 50 | None | 82 |

| CF₂BrCHBr₂ | 30 | 1.6 | 75 | HgO | 85 |

Purification Protocols

Post-esterification steps involve:

-

Distillation : Reduced-pressure distillation (20–30 mmHg) to isolate >98% pure product .

-

Solvent extraction : Isopropyl ether for bromodifluoroacetic acid byproducts .

Gas-Phase Bromination for Precursor Synthesis

CF₂BrCBr₃ Production

High-purity 1,1-difluorotetrabromoethane (CF₂BrCBr₃) is synthesized via gas-phase bromination of CF₂BrCH₂Br at 520°C :

2\text{BrCH}2\text{Br} + 2\text{Br}2 \rightarrow \text{CF}2\text{BrCBr}_3 + 2\text{HBr}

Key parameters :

-

Residence time: 20 seconds.

-

Bromine excess: 2.5 mol/mol substrate.

Challenges and Solutions

-

Side reactions : Over-bromination forms CF₂BrCBr₃, mitigated by precise temperature control (±5°C) .

-

Corrosion : Quartz reactors prevent halogen-induced degradation .

Emerging Techniques and Sustainability Considerations

Solvent-Free Esterification

Recent patents describe solventless systems where CF₂BrC(O)Br vapors directly react with ethanol adsorbed on silica gel, reducing waste and improving atom economy .

Catalytic Recycling

HgO remains contentious due to toxicity. Alternatives like iron(III) oxide (Fe₂O₃) show promise, achieving 72% yield in preliminary trials .

Chemical Reactions Analysis

Types of Reactions: Ethyl bromodifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can react with aldehydes and ketones in the presence of the Reformatsky reagent to form 2,2-difluoro-3-hydroxy esters.

Michael-type Reactions: It can participate in Michael-type reactions with α,β-unsaturated carbonyl compounds in the presence of copper powder.

Common Reagents and Conditions:

Reformatsky Reagent: Used in reactions with aldehydes and ketones.

Copper Powder: Used in Michael-type reactions with α,β-unsaturated carbonyl compounds.

Major Products:

2,2-Difluoro-3-hydroxy Esters: Formed from reactions with aldehydes and ketones.

Fluorine-containing Heterocycles: Formed from reactions with primary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

EBDFA has been utilized in the synthesis of novel β-lactam derivatives that exhibit significant anticancer properties. For instance, compounds derived from EBDFA demonstrated potent activity against MCF-7 human breast cancer cells, with IC50 values as low as 0.075 µM. These compounds were shown to inhibit tubulin polymerization and induce apoptosis, making them potential candidates for further development as microtubule-targeting agents in cancer therapy .

Synthesis of Fluorinated Drugs:

The compound plays a critical role in synthesizing fluorinated pharmaceuticals. For example, EBDFA has been employed in reactions to produce difluoromethylated derivatives, which are essential in developing drugs with improved pharmacokinetic properties .

Synthetic Methodologies

Palladium-Catalyzed Reactions:

EBDFA is frequently used in palladium-catalyzed cross-coupling reactions. It can react with aryl bromides or triflates to construct complex fluorinated aromatic compounds. This methodology allows for the introduction of difluoromethyl groups into various substrates, enhancing their biological activity and stability .

Visible-Light-Mediated Reactions:

Recent studies have demonstrated the use of EBDFA in visible-light-mediated fluoroalkylation processes. This innovative approach allows for the synthesis of mono- and difluoromethylated phenanthridine derivatives, showcasing EBDFA's utility in modern synthetic organic chemistry .

Formation of Heterocycles

Fluorine-Containing Heterocycles:

EBDFA acts as both a difluoroalkylating agent and a C1 synthon in the formation of fluorine-containing heteroaromatic compounds. A one-pot cascade reaction involving EBDFA and primary amines leads to the efficient synthesis of valuable heterocycles, which are important in pharmaceutical applications .

Case Study 1: Anticancer β-Lactams

- Objective: Synthesize and evaluate β-lactam derivatives for anticancer activity.

- Method: EBDFA was reacted with various amines to produce β-lactams.

- Results: Several derivatives exhibited IC50 values below 0.1 µM against MCF-7 cells, indicating high potency.

Case Study 2: Cross-Coupling Reactions

- Objective: Develop a method for synthesizing fluorinated aromatic compounds.

- Method: Utilize palladium-catalyzed cross-coupling of EBDFA with aryl halides.

- Results: The reaction produced diverse fluorinated products with yields exceeding 70%, demonstrating EBDFA's effectiveness as a coupling partner.

Data Summary Table

Mechanism of Action

Ethyl bromodifluoroacetate acts as a difluoroalkylating reagent. It can participate in reactions that involve the cleavage of the bromodifluoroacetate group, leading to the formation of difluorocarbene intermediates. These intermediates can further react with various nucleophiles, such as primary amines, to form fluorine-containing heterocycles . The base plays an active role in the formation of key intermediates, such as isocyanides, generated in situ from primary amines and difluorocarbene .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Reactivity Comparisons

The table below highlights key structural differences and their implications:

Key Observations:

- Halogen Effects : Bromine in this compound facilitates nucleophilic substitution more effectively than chlorine due to its larger atomic radius and weaker C–Br bond .

- Fluorine’s Role: The electron-withdrawing fluorine atoms increase the electrophilicity of the α-carbon, enabling reactions with nucleophiles (e.g., amines, thiols) . However, fluorine’s inductive effect reduces the efficiency of SN2 reactions compared to non-fluorinated analogs like ethyl bromoacetate .

- Ester Group Impact : Ethyl esters generally offer better solubility in organic solvents than methyl esters, enhancing utility in synthesis .

Biological Activity

Ethyl bromodifluoroacetate (BrCF₂COOEt) is a compound that has garnered significant attention in the field of organic chemistry due to its unique structural properties and versatile reactivity. This article explores its biological activity, focusing on its applications in medicinal chemistry, particularly in drug development and synthesis.

This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to the acetic acid moiety. The difluoromethylene group (CF₂) is known for its ability to act as a bioisostere for various functional groups, enhancing the biological activity of compounds in which it is incorporated.

Mechanistic Insights

Recent studies have highlighted the dual role of this compound as both a C1 synthon and a difluoroalkylating reagent. For instance, it has been used effectively in the formation of fluorine-containing heterocycles through a one-pot cascade process involving quadruple cleavage reactions with primary amines . This mechanistic insight suggests that BrCF₂COOEt can facilitate complex transformations that are valuable in synthesizing biologically active compounds.

Synthesis of Bioactive Compounds

- Triazines : this compound has been employed in the transition metal-free assembly of 1,3,5-triazines. This process involves annulation with amidines, leading to the formation of 2,4-disubstituted-1,3,5-triazines with decent yields . These triazines exhibit potential pharmacological activities, making them candidates for further therapeutic exploration.

- Difluoromethylation : The compound has also been utilized in copper-catalyzed C5-H difluoromethylation of 8-aminoquinolines. This reaction not only introduces the CF₂ group but also enhances the biological profile of the resulting compounds, which could be beneficial in drug development .

- Anticancer Activity : In vitro studies have demonstrated that derivatives synthesized from this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, certain fluorinated β-lactams showed IC50 values in the nanomolar range against triple-negative breast cancer cells .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of compounds derived from this compound on MCF-7 breast cancer cells. The results indicated that some derivatives exhibited notable cytotoxicity with IC50 values as low as 0.095 μM, suggesting their potential as anticancer agents .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3-Fluoro β-lactam | 0.095 | MCF-7 |

| CA-4 (control) | - | MCF-7 |

Case Study 2: Synthesis of Triazines

The use of this compound in synthesizing triazines was explored, revealing that these compounds can be produced efficiently without transition metals. The resulting triazines were characterized by their biological activities and potential therapeutic applications .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of ethyl bromodifluoroacetate for experimental design?

this compound (C₄H₅BrF₂O₂) is a colorless to pale-yellow liquid with a characteristic odor. Key properties include:

- Density : 1.583 g/mL at 25°C .

- Boiling Point : 112°C at 700 mmHg .

- Solubility : Miscible in ethanol and acetone; insoluble in water .

- Flammability : Highly flammable (flash point 21°C), requiring inert atmosphere or spark-free environments during handling .

- Vapor Pressure : Not reported, but its high flammability suggests volatile behavior under standard conditions . Methodological Note : Due to missing data (e.g., melting point), researchers should empirically determine phase transitions using differential scanning calorimetry (DSC).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid vapor inhalation; restrict access to non-essential personnel .

- PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and flame-retardant lab coats .

- Storage : Keep in a cool, well-ventilated area away from oxidizers and ignition sources .

- Spill Management : Absorb spills with dry sand or vermiculite; avoid water to prevent environmental contamination . Critical Consideration : Static discharge mitigation is mandatory due to low flash point .

Advanced Research Questions

Q. How is this compound employed in synthesizing fluorine-containing heterocycles?

this compound acts as a bifunctional reagent in one-pot cascade reactions. For example:

- Quadruple Cleavage Reaction : Reacting with primary amines generates α-difluoromethylated heteroaromatics (e.g., pyridines) via sequential C-Br/C-O bond cleavage. Copper catalysts (e.g., CuI) and polar aprotic solvents (DMF) optimize yields .

- Mechanistic Insight : The reaction proceeds through radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies . Optimization Tip : Elevated temperatures (80–100°C) and stoichiometric amine ratios enhance selectivity for six-membered heterocycles .

Q. What strategies control divergent reactivity of this compound in alkylation reactions?

The reagent exhibits base-dependent pathways:

- N-Difluoromethylation : Using LiOH or Cs₂CO₃ promotes ester hydrolysis and difluorocarbene formation, enabling N-CF₂H bond formation in anilines or phenols .

- N-Ethylation : Switching to DMAP redirects reactivity to nucleophilic ethyl transfer, yielding N-ethyl products .

- S-Functionalization : Thiols undergo SN2 attack at the bromine atom, forming S-(ethoxycarbonyl)difluoromethyl adducts . Key Consideration : Solvent polarity (e.g., THF vs. DMSO) and nucleophile hardness dictate product distribution.

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated fluorinations?

Discrepancies often arise from:

- Catalyst Purity : Trace copper impurities (e.g., from Cu powder) may accelerate side reactions. Pre-treatment with chelating agents (e.g., EDTA) improves reproducibility .

- Moisture Sensitivity : Hydrolysis of the ester group to bromodifluoroacetic acid can reduce yields. Anhydrous conditions (molecular sieves) and inert atmospheres are critical .

- Substrate Electronic Effects : Electron-deficient aromatics favor electrophilic difluoromethylation, while steric hindrance in ortho-substituted substrates lowers efficiency . Analytical Tool : LC-MS monitoring of intermediate species helps identify bottlenecks .

Q. Methodological Resources

- Reaction Optimization : For Reformatsky-type reactions, use amino alcohol ligands (e.g., (S)-BINOL) to achieve >90% enantiomeric excess in α,α-difluoro-β-lactam synthesis .

- Toxicity Mitigation : While acute oral toxicity (LD₅₀ >2000 mg/kg in rats) is low, prolonged exposure requires institutional biosafety committee (IBC) approval .

- Environmental Compliance : Follow JIS Z 7253:2019 guidelines for wastewater treatment to prevent halogenated pollutant release .

Properties

IUPAC Name |

ethyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSJDVYTJUCXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216845 | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-27-6 | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMODIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QFZ6JJ5YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.